Benzyl octanoate

Description

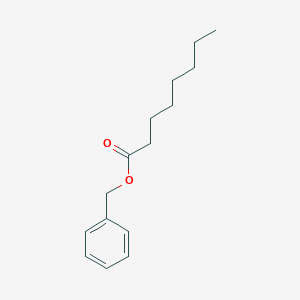

Structure

3D Structure

Properties

IUPAC Name |

benzyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-2-3-4-5-9-12-15(16)17-13-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQWCHLIPMDVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145493 | |

| Record name | Benzyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10276-85-4 | |

| Record name | Benzyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10276-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010276854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, phenylmethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the IUPAC name for benzyl octanoate?

An In-depth Technical Guide to Benzyl (B1604629) Octanoate (B1194180) for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of benzyl octanoate, a benzylic ester of octanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and related scientific disciplines. It will cover the compound's chemical identity, physicochemical properties, synthesis protocols, and potential areas for further investigation. This compound is recognized for its applications as a fragrance and flavoring agent and is a subject of interest for its potential applications in organic synthesis and as a pharmacological intermediate.[1]

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] It is also known by synonyms such as benzyl caprylate, octanoic acid, benzyl ester, and octanoic acid, phenylmethyl ester.[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 10276-85-4 | [2] |

| Molecular Formula | C15H22O2 | [1][2] |

| Molecular Weight | 234.33 g/mol | [1][2] |

| Appearance | Colorless to light yellow, clear liquid | [3] |

| Boiling Point | 310.00 to 311.00 °C @ 760.00 mm Hg | [3] |

| Flash Point | 107.78 °C (226.00 °F) | [1][3] |

| Specific Gravity | 0.96000 to 0.96600 @ 25.00 °C | [3] |

| Refractive Index | 1.48400 to 1.49000 @ 20.00 °C | [3] |

| InChI Key | MWQWCHLIPMDVLS-UHFFFAOYSA-N | |

| SMILES | CCCCCCCC(=O)OCC1=CC=CC=C1 | [2] |

| Solubility | Soluble in alcohol; insoluble in water | [3] |

Experimental Protocols

The synthesis of this compound can be achieved through several methods. The most common laboratory-scale preparation is the Fischer-Speier esterification. An alternative, greener approach involves enzymatic synthesis.

Fischer-Speier Esterification of Octanoic Acid with Benzyl Alcohol

This method involves the acid-catalyzed reaction between octanoic acid and benzyl alcohol.[4][5]

Materials:

-

Octanoic acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (or another strong acid catalyst like p-toluenesulfonic acid)

-

Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine octanoic acid (1.0 mol), benzyl alcohol (1.2 mol), and toluene. The use of excess benzyl alcohol helps to shift the equilibrium towards the product.

-

Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the remaining acid by washing the mixture with a saturated solution of sodium bicarbonate in a separatory funnel. Subsequently, wash with water and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to remove unreacted starting materials and byproducts.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a more environmentally friendly alternative to traditional chemical methods, operating under milder conditions.[6] Lipases are commonly used enzymes for this esterification.

Materials:

-

Octanoic acid

-

Benzyl alcohol

-

Immobilized lipase (B570770) (e.g., Novozym® 435, Candida antarctica lipase B)

-

Hexane (B92381) (or other suitable organic solvent, a solvent-free system is also possible)

-

Shaking incubator or magnetic stirrer with heating

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine octanoic acid and benzyl alcohol. A solvent such as hexane can be used, or the reaction can be run solvent-free.

-

Enzyme Addition: Add the immobilized lipase to the mixture. The amount of enzyme is typically a small percentage of the total substrate weight.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 40-60°C) with continuous agitation (shaking or stirring) for a specified period (e.g., 24 hours).

-

Reaction Monitoring: The conversion to this compound can be monitored by taking samples at intervals and analyzing them by GC.

-

Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration. The recovered enzyme can be washed and reused in subsequent batches.

-

Purification: The liquid phase containing the product can be purified by vacuum distillation to remove any unreacted starting materials.

Potential Research Directions and Signaling Pathways

While this compound is primarily used in the flavor and fragrance industries, its structural motifs suggest potential for broader applications in medicinal chemistry and drug development. The "benzyl" group is a common feature in many pharmacologically active compounds.

For instance, recent research on benzyl propylene (B89431) glycoside has shown its ability to modulate the cGAS-STING signaling pathway, which is involved in innate immunity and has implications for inflammatory diseases.[7] Although this compound is a different molecule, the presence of the benzyl moiety raises the possibility that it or its derivatives could interact with biological pathways. Further research is warranted to explore the biological activities of benzyl esters, including their potential to modulate cell signaling pathways relevant to disease.

Below is a conceptual diagram illustrating a potential workflow for investigating the biological activity of this compound.

Conclusion

This compound is a well-characterized chemical compound with established applications. This guide has provided its IUPAC nomenclature, a comprehensive summary of its properties, and detailed protocols for its synthesis via both classical and enzymatic methods. The potential for this and similar molecules to interact with biological signaling pathways presents an intriguing avenue for future research, particularly for professionals engaged in the discovery and development of new therapeutic agents.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | C15H22O2 | CID 82511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 10276-85-4 [thegoodscentscompany.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Prospective insight into the role of benzyl propylene glycoside as a modulator of the cGAS-STING signaling pathway in the management of nonalcoholic fatty pancreas animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl octanoate chemical formula and structure

An In-depth Technical Guide to Benzyl (B1604629) Octanoate (B1194180)

Abstract

Benzyl octanoate (also known as benzyl caprylate) is an ester with the chemical formula C15H22O2.[1][2] It is recognized for its characteristic fruity and floral aroma, leading to its use as a fragrance ingredient in cosmetics and perfumery, as well as a flavoring agent in the food industry.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and visual representations of key processes to support researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Formula and Structure

This compound is the ester formed from the condensation of benzyl alcohol and octanoic acid.

-

Synonyms: Benzyl caprylate, Octanoic acid, benzyl ester, Octanoic acid, phenylmethyl ester[1][4]

-

SMILES: CCCCCCCC(=O)OCC1=CC=CC=C1[1]

Chemical Structure:

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, application, and purification.

| Property | Value |

| Molecular Weight | 234.33 g/mol [1][2] |

| Appearance | Colorless clear liquid[2][6] |

| Assay | 95.00 to 100.00 %[7] |

| Boiling Point | 310.00 to 311.00 °C @ 760.00 mm Hg[7] |

| Specific Gravity | 0.960 to 0.966 @ 25.00 °C[7] |

| Refractive Index | 1.484 to 1.490 @ 20.00 °C[7] |

| Flash Point | 226.00 °F (107.78 °C)[7] |

| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (estimated)[7] |

| Solubility | Soluble in alcohol; Insoluble in water[7] |

| XLogP3-AA | 4.6[1][2] |

| Hydrogen Bond Donor Count | 0[2] |

| Hydrogen Bond Acceptor Count | 2[2] |

| Rotatable Bond Count | 9[2] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

Fischer esterification is a classic method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.

Materials:

-

Octanoic acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine octanoic acid (1.0 eq), benzyl alcohol (1.2 eq), and toluene.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture while stirring.

-

Reflux: Heat the mixture to reflux (approx. 110-140°C). Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction progress by checking the amount of water collected or by using thin-layer chromatography (TLC). The reaction is typically complete in 2-4 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted octanoic acid. Vent the funnel frequently to release CO₂ gas.

-

Wash the organic layer sequentially with water and then brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

Caption: Workflow for the synthesis of this compound.

Purification by Vacuum Distillation

To achieve high purity, the crude this compound obtained from synthesis should be purified by vacuum distillation. This technique separates the desired ester from non-volatile impurities and any remaining starting materials with different boiling points.[8]

Equipment:

-

Short-path distillation apparatus

-

Round-bottom flask (distillation flask)

-

Receiving flask

-

Thermometer

-

Vacuum pump

-

Heating mantle with magnetic stirrer

-

Boiling chips or magnetic stir bar

Protocol:

-

Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all glassware is clean, dry, and free of cracks.

-

Sample Preparation: Transfer the crude this compound into the distillation flask and add boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Distillation:

-

Connect the apparatus to a vacuum pump and slowly reduce the pressure to the target level (e.g., 0.5-1 mmHg).

-

Once a stable vacuum is achieved, begin gently heating the distillation flask using a heating mantle.

-

Collect any low-boiling fractions first.

-

Increase the temperature to distill the this compound. The fraction boiling at the correct temperature under the applied vacuum should be collected in a clean receiving flask. For reference, the boiling point at atmospheric pressure is ~310-311 °C.[7]

-

Stop the distillation before all the material in the distillation flask has evaporated to avoid the concentration of potentially unstable residues.

-

-

Product Recovery: Once the distillation is complete, allow the apparatus to cool to room temperature before carefully releasing the vacuum. The purified this compound is in the receiving flask.

Caption: Purification workflow for this compound.

Analysis by Reverse-Phase HPLC

The purity of the synthesized this compound can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.[2] Phosphoric acid or formic acid can be added in small amounts (e.g., 0.1%) to improve peak shape.[2] A typical starting condition could be 80:20 (Acetonitrile:Water).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a suitable wavelength (e.g., 210 nm or 254 nm, where the benzene (B151609) ring absorbs).

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase or acetonitrile to a concentration of approximately 1 mg/mL.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample.

-

Run the analysis and record the chromatogram.

-

The purity can be determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.

References

- 1. This compound | C15H22O2 | CID 82511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Octanoic acid, phenylmethyl ester [webbook.nist.gov]

- 5. This compound | 10276-85-4 [sigmaaldrich.com]

- 6. This compound, 10276-85-4 [perflavory.com]

- 7. This compound, 10276-85-4 [thegoodscentscompany.com]

- 8. benchchem.com [benchchem.com]

CAS number for benzyl octanoate

An In-depth Technical Guide to Benzyl (B1604629) Octanoate (B1194180)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyl octanoate, a versatile ester with applications in the fragrance, flavor, and pharmaceutical industries. This document outlines its chemical and physical properties, safety information, and relevant experimental methodologies.

Chemical Identification

This compound, also known as benzyl caprylate, is the ester formed from the condensation of benzyl alcohol and octanoic acid. Its primary identifier is its CAS number, which is a unique numerical identifier assigned by the Chemical Abstracts Service.

| Identifier | Value |

| CAS Number | 10276-85-4 [1] |

| IUPAC Name | This compound[2] |

| Synonyms | Benzyl caprylate, Octanoic acid benzyl ester, Benzyl n-octanoate[1][2] |

| Molecular Formula | C15H22O2[2] |

| Molecular Weight | 234.33 g/mol [2] |

| InChI Key | MWQWCHLIPMDVLS-UHFFFAOYSA-N[2] |

| SMILES | CCCCCCCC(=O)OCC1=CC=CC=C1[2] |

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity, herbal odor.[3] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Appearance | Colorless to light yellow, clear liquid | |

| Boiling Point | 310.00 to 311.00 °C @ 760.00 mm Hg | [3] |

| Flash Point | 107.78 °C (226.00 °F) | [3][4] |

| Specific Gravity | 0.960 to 0.966 @ 25.00 °C | [3][4] |

| Refractive Index | 1.484 to 1.490 @ 20.00 °C | [3][4] |

| Vapor Pressure | 0.001 mmHg @ 25.00 °C (estimated) | [3] |

| Solubility | Soluble in alcohol; Insoluble in water (1.467 mg/L @ 25 °C estimated) | [3] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is generally not classified as a hazardous substance.[5] However, standard laboratory safety practices should always be observed.

| Hazard Information | Recommendation |

| GHS Classification | Not a hazardous substance or mixture.[5] |

| First Aid (Inhalation) | Remove to fresh air. Get medical advice if you feel unwell.[5] |

| First Aid (Skin Contact) | Take off contaminated clothing. Rinse skin with water.[5] |

| First Aid (Eye Contact) | Rinse with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.[5] |

| First Aid (Ingestion) | Rinse mouth. Get medical advice if you feel unwell.[5] |

| Safe Handling | Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation.[5] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer-Speier esterification of octanoic acid with benzyl alcohol, typically in the presence of an acid catalyst.

General Protocol:

-

Reactants: Combine equimolar amounts of octanoic acid and benzyl alcohol in a round-bottom flask.

-

Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Solvent: A non-polar solvent such as toluene (B28343) can be used to facilitate the removal of water via a Dean-Stark apparatus.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the amount of water collected.

-

Workup: After the reaction is complete, cool the mixture and wash with a sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and remove the solvent under reduced pressure. The resulting crude product can be further purified by vacuum distillation.

Caption: Synthesis of this compound via Esterification.

Analytical Methodology: Reverse-Phase HPLC

This compound can be analyzed using a reverse-phase high-performance liquid chromatography (RP-HPLC) method.[6]

General Protocol:

-

Column: A C18 column is typically used.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water is a common mobile phase.[6] Phosphoric acid can be added to the mobile phase.[6] For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[6]

-

Detection: UV detection is a standard method.

-

Application: This method can be adapted for purity analysis and for the isolation of impurities in preparative separation.[6]

Caption: General Workflow for HPLC Analysis.

Applications in Research and Development

This compound is primarily utilized in the following areas:

-

Flavor and Fragrance: It is used as a synthetic flavoring agent in foods and as a fragrance ingredient in cosmetics, perfumes, and personal care products.[6]

-

Pharmaceutical Intermediate: this compound serves as a pharmacological intermediate product.[6] Its ester structure can be a key component in the synthesis of more complex active pharmaceutical ingredients (APIs).

-

Organic Synthesis: In laboratory settings, it is used as a building block and intermediate in organic chemistry.[6]

References

- 1. Octanoic acid, phenylmethyl ester [webbook.nist.gov]

- 2. This compound | C15H22O2 | CID 82511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 10276-85-4 [perflavory.com]

- 4. This compound, 10276-85-4 [thegoodscentscompany.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

Unveiling the Aromatic Ester: A Technical Guide to the Natural Sources and Occurrence of Benzyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for benzyl (B1604629) octanoate (B1194180), a significant contributor to the fragrance profile of several plant species. This document is intended to serve as a foundational resource for professionals in natural product chemistry, pharmacology, and fragrance science.

Natural Occurrence of Benzyl Octanoate

This compound is a naturally occurring ester that imparts a fruity, fatty, and herbal aroma.[1] Its presence has been documented in a variety of plant species, particularly within the Orchidaceae family. While its role in plant-pollinator interactions is an area of ongoing research, its contribution to the characteristic scent of these flowers is well-established. The following table summarizes the known natural sources of this compound. It is important to note that quantitative data on the concentration of this compound in these natural sources is not extensively available in current scientific literature.

| Family | Genus | Species | Plant Part | Reference |

| Orchidaceae | Brassavola | tuberculata | Flower | [The Good Scents Company, n.d.][1] |

| Orchidaceae | Cochleanthes | discolor | Flower | [The Good Scents Company, n.d.][1] |

| Orchidaceae | Coryanthes | mastersiana | Flower | [The Good Scents Company, n.d.][1] |

| Orchidaceae | Rangaeris | amaniensis | Flower | [The Good Scents Company, n.d.][1] |

| Orchidaceae | Trichocentrum | tigrinum | Flower | [The Good Scents Company, n.d.][1] |

| Orchidaceae | Vanda | denisoniana | Flower | [The Good Scents Company, n.d.][1] |

| Orchidaceae | Zygopetalum | crinitum | Flower | [The Good Scents Company, n.d.][1] |

| Rosaceae | Rosa | davurica | Flower | [BenchChem, 2025][2] |

Putative Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the well-characterized biosynthesis of other benzyl esters, such as benzyl acetate (B1210297) and benzyl benzoate, a putative pathway can be proposed.[2] This pathway involves the convergence of the shikimate pathway, leading to the formation of benzyl alcohol, and fatty acid biosynthesis, which produces octanoyl-CoA. The final step is an esterification reaction catalyzed by an acyltransferase.

The biosynthesis of the precursor, octanoyl-CoA, occurs in the mitochondria through the mitochondrial fatty acid synthesis (mtFAS) pathway.[3]

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

The isolation, identification, and quantification of this compound from natural sources typically involve headspace collection or solvent extraction, followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Headspace Volatiles Collection (Dynamic Headspace)

This method is suitable for analyzing the volatile compounds emitted by living flowers without causing damage to the plant.[4]

-

Sample Preparation: Enclose the intact flower(s) in a glass chamber or a polyacetate bag.

-

Volatile Trapping: Use a portable air sampling pump to draw air from the enclosure through a sorbent trap (e.g., Tenax® TA, Porapak Q) for a defined period (e.g., 1-24 hours) at a controlled flow rate (e.g., 100-200 mL/min).

-

Sample Analysis: The trapped volatiles are then analyzed by thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS). The sorbent trap is placed in a thermal desorber, where it is rapidly heated to release the analytes onto the GC column.

Solvent Extraction

This method is used for the extraction of volatile and semi-volatile compounds from plant tissues.

-

Sample Preparation: Fresh or frozen plant material (e.g., flower petals) is macerated in a suitable organic solvent (e.g., hexane, dichloromethane, or a mixture thereof). To aid in quantification, a known amount of an internal standard (e.g., a non-native ester or a stable isotope-labeled analog) should be added to the sample prior to extraction.

-

Extraction: The mixture is agitated for a period of time (e.g., 1-2 hours) and then filtered. The extraction process may be repeated to ensure complete recovery.

-

Concentration: The solvent is carefully evaporated under a gentle stream of nitrogen or using a rotary evaporator to concentrate the extract to a desired volume.

-

Sample Analysis: The concentrated extract is then analyzed by GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the separation, identification, and quantification of this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile esters.

-

Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points. A typical program might start at 50°C, hold for 2 minutes, then ramp at 5-10°C/min to 250-280°C, and hold for 5-10 minutes.

-

Injection: For liquid samples, a split/splitless injector is used. For headspace analysis, a thermal desorption unit is employed.

-

Mass Spectrometry: The mass spectrometer is operated in full scan mode (e.g., m/z 40-450) for identification. For quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.

-

Identification: this compound is identified by comparing its mass spectrum and retention index with that of an authentic standard. Key fragment ions for benzyl esters include m/z 91 (tropylium ion) and 108.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound from plant material.

Caption: General workflow for this compound analysis.

This guide provides a foundational understanding of the natural occurrence and analysis of this compound. Further research is warranted to quantify its concentration in various natural sources and to fully elucidate its biosynthetic pathway and ecological significance.

References

The Discovery and Synthesis of Benzyl Octanoate: A Technical Guide

Introduction

Benzyl (B1604629) octanoate (B1194180) (CAS No. 10276-85-4), also known as benzyl caprylate, is an organic ester with the chemical formula C15H22O2.[1][2] It is a colorless liquid recognized for its floral and fruity aroma, which has led to its widespread use as a fragrance ingredient in perfumes and cosmetics, as well as a flavoring agent in the food industry.[1][3] This technical guide provides a comprehensive overview of the key milestones in the understanding and synthesis of benzyl octanoate, focusing on its physicochemical properties, synthesis methodologies, and analytical characterization. While the precise historical moment of its initial discovery is not well-documented, its synthesis falls within the broader history of ester chemistry that began in the 19th century. The development of synthetic methods for esters was a significant advancement in organic chemistry, allowing for the large-scale production of flavor and fragrance compounds.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in various industries. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C15H22O2 | [1] |

| Molecular Weight | 234.33 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 310.00 to 311.00 °C @ 760.00 mm Hg | [4] |

| Flash Point | 107.78 °C (226.00 °F) | [1][4] |

| Specific Gravity | 0.96000 to 0.96600 @ 25.00 °C | [4] |

| Refractive Index | 1.48400 to 1.49000 @ 20.00 °C | [4] |

| Purity | >95.0% (GC) |

Synthesis of this compound

The synthesis of this compound can be achieved through several chemical pathways. The most common methods involve the esterification of benzyl alcohol with octanoic acid or its derivatives.

Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction between a carboxylic acid (octanoic acid) and an alcohol (benzyl alcohol).

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine equimolar amounts of octanoic acid and benzyl alcohol in a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Synthesis from Octanoyl Chloride

A more reactive acylating agent, octanoyl chloride, can be used to react with benzyl alcohol. This method is often faster and proceeds under milder conditions.

Experimental Protocol:

-

Reactant Preparation: Dissolve benzyl alcohol in a suitable dry, non-protic solvent (e.g., dichloromethane (B109758) or diethyl ether) in a flask equipped with a dropping funnel and a magnetic stirrer. A stoichiometric amount of a base, such as pyridine (B92270) or triethylamine, is added to neutralize the HCl byproduct.

-

Reagent Addition: Cool the mixture in an ice bath. Add octanoyl chloride dropwise from the dropping funnel with continuous stirring.

-

Reaction: Allow the reaction to proceed at room temperature for several hours after the addition is complete.

-

Monitoring: Monitor the reaction progress using TLC or GC.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Enzymatic Synthesis

Biocatalytic methods using lipases offer a greener alternative for the synthesis of this compound, proceeding under mild conditions with high selectivity.

Experimental Protocol:

-

Reactant and Enzyme Preparation: In a suitable reaction vessel, combine octanoic acid and benzyl alcohol, often in a solvent-free system or an organic solvent like hexane. Add an immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435).

-

Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with continuous shaking to ensure proper mixing.

-

Monitoring: The conversion to this compound can be monitored over time by taking samples and analyzing them by GC.

-

Enzyme Recovery: Upon completion of the reaction, the immobilized enzyme can be easily recovered by filtration for potential reuse.

-

Purification: The product mixture is then purified, typically by vacuum distillation, to remove any unreacted starting materials.

Synthesis Pathways Diagram

Caption: Chemical synthesis routes to this compound.

Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the molecular structure of this compound, confirming the presence of the benzyl and octanoyl moieties.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, particularly the ester carbonyl (C=O) stretch.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[2]

Applications and Safety

This compound is primarily utilized in the fragrance and flavor industries.[1][3] It is a component of many perfumes and cosmetic products due to its pleasant scent.[3] In the food industry, it is used as a synthetic flavoring agent.[1] It is generally recognized as safe for its intended uses in food. From a safety perspective, it is not classified as a hazardous substance according to GHS criteria.[2]

Conclusion

This compound is a commercially significant ester with valuable applications in the fragrance and food industries. While its specific discovery is not prominently documented, its synthesis is well-established through various methods, including the classic Fischer-Speier esterification, reaction with octanoyl chloride, and modern enzymatic routes. The choice of synthesis method depends on factors such as desired purity, scale, and environmental considerations. The continued interest in this compound, particularly in the context of green chemistry, ensures that research into more efficient and sustainable synthesis protocols will remain an active area of investigation.

References

A Comprehensive Review of Benzyl Octanoate: Synthesis, Properties, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) octanoate (B1194180), a benzyl ester of octanoic acid, is a versatile organic compound with significant applications in the fragrance, flavor, and cosmetic industries. This technical guide provides a comprehensive review of its chemical and physical properties, synthesis methodologies, analytical techniques, and known biological activities. Detailed experimental protocols for its synthesis and analysis are presented, alongside a summary of its toxicological profile. Furthermore, this review explores potential applications in drug delivery and therapeutics, drawing parallels with structurally related compounds. Visual diagrams of key chemical processes are included to facilitate a deeper understanding of the underlying principles.

Chemical and Physical Properties

Benzyl octanoate, also known as benzyl caprylate, is a colorless liquid with a characteristic fruity, floral odor.[1][2] It is soluble in alcohol and insoluble in water.[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4][5] |

| Synonyms | Benzyl caprylate, Octanoic acid, benzyl ester | [4][6] |

| CAS Number | 10276-85-4 | [5] |

| Molecular Formula | C15H22O2 | [4][5] |

| Molecular Weight | 234.34 g/mol | [4][5] |

| Appearance | Colorless clear liquid | [3] |

| Boiling Point | 310.00 to 311.00 °C @ 760.00 mm Hg | [3] |

| Specific Gravity | 0.96000 to 0.96600 @ 25.00 °C | [3] |

| Refractive Index | 1.48400 to 1.49000 @ 20.00 °C | [3] |

| Flash Point | 226.00 °F (107.78 °C) | [3][5] |

| logP (o/w) | 5.055 (estimated) | [3] |

| Solubility | Soluble in alcohol; insoluble in water (1.467 mg/L @ 25 °C est.) | [3] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through esterification reactions. The two main approaches are chemical synthesis, typically via Fischer esterification, and enzymatic synthesis using lipases.

Chemical Synthesis: Fischer Esterification

Fischer esterification involves the reaction of a carboxylic acid (octanoic acid) with an alcohol (benzyl alcohol) in the presence of an acid catalyst.[7][8] The reaction is reversible and is driven to completion by removing water as it is formed.[9]

Experimental Protocol: Fischer Esterification of this compound

-

Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.[9]

-

Reactant Charging: To the round-bottom flask, add equimolar amounts of octanoic acid and benzyl alcohol. A common solvent is toluene (B28343) to facilitate azeotropic removal of water.[9]

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[9]

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.[9]

-

Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when no more water is formed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by washing with brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Enzymatic Synthesis

Enzymatic synthesis of esters, particularly using lipases, offers a greener and more selective alternative to chemical methods.[1][10] Lipases can catalyze esterification or transesterification reactions under mild conditions.[1][11]

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

-

Reactant Preparation: Dissolve benzyl alcohol and an acyl donor (e.g., octanoic acid for esterification or an octanoate ester like ethyl octanoate for transesterification) in a suitable organic solvent (e.g., hexane (B92381) or tert-butanol).[2]

-

Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CALB), to the reaction mixture.[1][12] The use of an immobilized enzyme facilitates easy recovery and reuse.[12][13]

-

Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 30-60 °C) with agitation.[2]

-

Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them using gas chromatography (GC).

-

Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration for potential reuse.[13]

-

Product Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be further purified by silica (B1680970) gel chromatography if necessary.

Analytical Methods

The purity and identity of this compound are typically confirmed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound.[14] The gas chromatogram provides the retention time, which is characteristic of the compound, and the mass spectrometer provides a fragmentation pattern that can be used for structural elucidation.

Experimental Protocol: GC-MS Analysis of this compound

-

Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent, such as methanol (B129727) or dichloromethane.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Carrier Gas: Helium is a common carrier gas.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Temperature Program: A temperature gradient is used to separate the components of the sample.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.[4]

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

-

Data Analysis: The resulting mass spectrum is compared with a reference spectrum from a database (e.g., NIST) for confirmation. The major fragments observed for this compound in GC-MS are m/z 91 (tropylium ion, base peak), 108, 57, 92, and 41.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound.[15] The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the arrangement of atoms in the molecule.

Experimental Protocol: NMR Analysis of this compound

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Spectral Interpretation:

-

¹H NMR: Expect signals corresponding to the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, and the aliphatic protons of the octanoate chain.

-

¹³C NMR: Expect signals for the carbonyl carbon, the aromatic carbons, the methylene carbon of the benzyl group, and the aliphatic carbons of the octanoate chain.

-

Applications

This compound is primarily used as a fragrance and flavoring agent.[4][5] Its pleasant odor makes it a common ingredient in perfumes, cosmetics, and personal care products.[5] It is also used in the food industry as a synthetic flavoring substance.[5]

Biological Activity and Toxicology

The biological activity of this compound itself has not been extensively studied. However, information can be inferred from related compounds.

Potential Biological Activities

Benzyl esters and related compounds have shown some biological activities:

-

Antimicrobial Activity: Benzyl alcohol and its derivatives are known to possess antibacterial and antifungal properties.[16][17][18] While not specifically tested for this compound, it is plausible that it may exhibit some antimicrobial effects.

-

Anti-inflammatory Activity: Benzyl isothiocyanate, another benzyl derivative, has demonstrated anti-inflammatory effects by downregulating NF-κB signaling.[19][20][21] Further research is needed to determine if this compound shares these properties.

Toxicology

This compound is generally considered safe for use in food and cosmetics within specified limits.[5] Toxicological data for the broader group of benzyl derivatives, including benzyl alcohol and benzoic acid, indicate low systemic toxicity.[22] No carcinogenicity or mutagenicity has been observed in available studies for related compounds.[22]

Potential in Drug Development

While not a primary application currently, this compound's properties suggest potential roles in drug development.

Drug Delivery

As an oily vehicle, this compound could potentially be used in parenteral and topical drug delivery systems for lipophilic active pharmaceutical ingredients (APIs).[23] Oily depots for intramuscular injections can provide a sustained release of the drug.[23] Its low viscosity and good solvent properties would be advantageous in such formulations.

Prodrugs

The ester linkage in this compound could be utilized in prodrug design. A therapeutic agent could be chemically modified to include an octanoate ester, which could then be cleaved by esterases in the body to release the active drug.

Conclusion

This compound is a commercially important ester with well-defined chemical and physical properties. Its synthesis is readily achievable through both chemical and enzymatic routes, with the latter offering a more sustainable approach. While its primary applications are in the fragrance and flavor industries, its physicochemical characteristics and the biological activities of related compounds suggest potential for its use in pharmaceutical applications, particularly in drug delivery. Further research into its specific biological activities and formulation properties is warranted to fully explore its potential in the field of drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 3. rsc.org [rsc.org]

- 4. This compound | C15H22O2 | CID 82511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. This compound, 10276-85-4 [thegoodscentscompany.com]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]

- 16. researchgate.net [researchgate.net]

- 17. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Benzyl isothiocyanate attenuates activation of the NLRP3 inflammasome in Kupffer cells and improves diet-induced steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. benchchem.com [benchchem.com]

An in-depth technical guide on the primary industrial uses of benzyl (B1604629) octanoate (B1194180) for researchers, scientists, and drug development professionals.

Introduction to Benzyl Octanoate

This compound (also known as benzyl caprylate) is an organic compound, specifically the ester derived from the condensation of benzyl alcohol and octanoic acid. Its chemical formula is C₁₅H₂₂O₂. It is a colorless to pale yellow liquid characterized by a floral, fruity aroma, often described as resembling jasmine or apricot. This distinct organoleptic profile is the primary driver of its industrial applications. While not a direct active pharmaceutical ingredient, its use in formulations and as a synthesis intermediate makes it relevant to professionals in the chemical and pharmaceutical sciences.

Core Industrial Applications

The primary industrial applications of this compound are concentrated in two main sectors: the fragrance industry and the flavor industry. Its utility is derived from its aromatic properties, stability, and blending capabilities.

Fragrance Ingredient

This compound is a widely used component in the formulation of fine fragrances, perfumes, and other scented consumer products such as soaps, lotions, and detergents. It serves as a modifier, imparting a fruity and floral character to the fragrance composition. Its relatively low volatility allows it to function as a middle note in perfumery, helping to bridge the transition from the top notes to the base notes of a scent.

Flavoring Agent

In the flavor industry, this compound is used to create fruity flavor profiles in a variety of food products. It is particularly effective in formulations for apricot, peach, and other stone fruit flavors. Its application can be found in baked goods, chewing gum, and beverages. The regulatory status and acceptable concentration levels are governed by food safety authorities such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).

Quantitative Data and Physical Properties

For ease of reference in research and formulation, the key quantitative and physical properties of this compound are summarized below.

| Property | Value |

| Molecular Weight | 234.34 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Fruity, floral, jasmine, apricot |

| Boiling Point | 298 °C (568 °F; 571 K) |

| Melting Point | 19.8 °C (67.6 °F; 292.9 K) |

| Density | 0.958 g/cm³ |

| Refractive Index | 1.486 - 1.489 |

| Flash Point | > 100 °C (> 212 °F) |

| Solubility | Insoluble in water; soluble in alcohol and oils |

Synthesis and Manufacturing Workflow

The most common industrial synthesis of this compound is through Fischer-Speier esterification. This process involves the acid-catalyzed reaction between benzyl alcohol and octanoic acid.

Caption: Fischer-Speier esterification process for this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from benzyl alcohol and octanoic acid.

Materials:

-

Benzyl alcohol (1.0 mol equivalent)

-

Octanoic acid (1.1 mol equivalent)

-

Concentrated sulfuric acid (0.02 mol equivalent) as a catalyst

-

Toluene (B28343) (as a solvent for azeotropic removal of water)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.

Methodology:

-

Combine benzyl alcohol, octanoic acid, and toluene in a round-bottom flask.

-

Add the concentrated sulfuric acid catalyst to the mixture.

-

Attach the Dean-Stark apparatus and condenser. Heat the mixture to reflux.

-

Continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the reaction is complete.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the toluene solvent using a rotary evaporator.

-

The resulting crude product can be further purified by vacuum distillation to yield high-purity this compound.

Protocol 2: Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of synthesized this compound and identify any impurities.

Workflow:

Caption: Standard workflow for GC-MS quality control analysis.

Typical GC-MS Parameters:

-

Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at 10 °C/min.

-

Hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 450.

Data Interpretation:

-

The retention time of the major peak is compared to a certified reference standard of this compound to confirm identity.

-

The area of the this compound peak as a percentage of the total peak area in the chromatogram provides a measure of its purity.

-

Mass spectra of minor peaks are compared against spectral libraries (e.g., NIST) to identify impurities, such as unreacted starting materials or by-products.

Conclusion

This compound is a valuable specialty chemical whose industrial utility is firmly rooted in its pleasant, fruity-floral aroma. Its primary roles as a fragrance and flavor ingredient are supported by well-established synthesis and quality control protocols. For researchers and professionals in formulation science, a thorough understanding of its physical properties, synthesis pathways, and analytical characterization is essential for its effective application in consumer products and food systems.

Benzyl Octanoate: A Technical Guide to its Flavor Profile and Sensory Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) octanoate (B1194180) (CAS No: 10276-85-4) is a fatty acid ester recognized for its characteristic aroma and flavor, contributing significantly to the sensory profiles of various food products, fragrances, and pharmaceutical formulations.[1][2][3] This technical guide provides an in-depth analysis of the flavor profile of benzyl octanoate, supported by available sensory data and detailed experimental methodologies for its evaluation. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and utilize the sensory properties of this compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in flavor and fragrance formulations.

| Property | Value | Reference |

| Molecular Formula | C15H22O2 | [2] |

| Molecular Weight | 234.33 g/mol | [2] |

| Appearance | Colorless, clear liquid (estimated) | [3] |

| Boiling Point | 310.00 to 311.00 °C @ 760.00 mm Hg | [3] |

| Flash Point | 226.00 °F (107.78 °C) | [3] |

| Specific Gravity | 0.96000 to 0.96600 @ 25.00 °C | [3] |

| Refractive Index | 1.48400 to 1.49000 @ 20.00 °C | [3] |

| Solubility | Soluble in alcohol; Insoluble in water (1.467 mg/L @ 25 °C est.) | [4] |

Flavor Profile and Sensory Data

| Sensory Descriptor | Description | Reference |

| Fruity | General fruity character, with specific notes of peach and pineapple. | [3][4] |

| Floral | Described as having a jasmine-like floral character. | [3] |

| Fatty/Waxy | Possesses fatty and waxy undertones. | [3] |

| Herbal | Exhibits an herbal quality. | [3][4] |

| Balsamic | Soft balsamic undertones are noted. | [3] |

| Coconut | Subtle coconut-fatty nuances. | [3] |

Due to the lack of specific, publicly available quantitative sensory data for this compound, the following table provides odor and taste threshold data for structurally related esters to serve as a proxy for understanding its potential potency.

| Compound | Odor Threshold in Water (ppb) | Taste Threshold in Water (ppm) | Reference |

| Benzyl Acetate | - | - | [5] |

| Ethyl Octanoate | - | - | [6] |

| Benzyl Alcohol | 10,000 | 5.5 | [7] |

Experimental Protocols for Sensory Analysis

The sensory properties of flavor compounds like this compound are typically evaluated using a combination of instrumental and human sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify aroma-active compounds in a sample.[8][9][10]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in an appropriate solvent (e.g., ethanol) at a concentration suitable for injection.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP) is used. The column effluent is split between the FID and the ODP.

-

Chromatographic Conditions:

-

Column: A non-polar column (e.g., DB-5) and a polar column (e.g., HP-Innowax) are typically used for comprehensive analysis.[9]

-

Injector Temperature: 250 °C[9]

-

Oven Temperature Program: Initial temperature of 40 °C held for 6 minutes, ramped at 3 °C/min to 100 °C, then ramped at 5 °C/min to 230 °C and held for 20 minutes.[9]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.[9]

-

Detector Temperature (FID): 280 °C[9]

-

-

Olfactometry: Trained sensory panelists sniff the effluent from the ODP and record the odor descriptors and their intensity at specific retention times.

-

Data Analysis: The data from the FID and the sensory panel are combined to create an aromagram, which correlates specific chemical compounds with their perceived aroma.

Sensory Panel Evaluation

A trained sensory panel can provide detailed quantitative and qualitative data on the flavor profile of this compound.

Methodology:

-

Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to identify and quantify specific flavor attributes.

-

Sample Preparation: this compound is dissolved in a neutral medium (e.g., water with a small amount of ethanol (B145695) or a simple sugar solution) at various concentrations.

-

Evaluation Procedure:

-

Panelists are presented with the samples in a controlled environment (e.g., individual booths with controlled lighting and temperature).

-

A standardized evaluation protocol is followed, which may include techniques like Quantitative Descriptive Analysis (QDA®) or Flavor Profile Analysis.

-

Panelists rate the intensity of various flavor descriptors (e.g., fruity, floral, fatty, sweet, bitter) on a structured scale (e.g., a 15-cm line scale).

-

-

Data Analysis: The data from the panelists are statistically analyzed to generate a comprehensive sensory profile of the compound.

Signaling Pathways in Flavor Perception

The perception of flavor is a complex process involving both the olfactory (smell) and gustatory (taste) systems.

Olfactory Signaling Pathway

The perception of aromas like that of this compound is initiated by the binding of the odorant molecule to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[11]

Gustatory Signaling Pathway for Fatty Acids

The gustatory perception of fatty acids, which may be relevant to the "fatty" note of this compound, is an emerging area of research. Receptors such as GPR120, a GPCR, have been implicated in the detection of long-chain fatty acids.[12][13]

Experimental Workflow

A typical workflow for the comprehensive sensory analysis of a flavor compound like this compound is outlined below.

Conclusion

This compound is a valuable flavor and fragrance compound with a multifaceted sensory profile. While qualitative descriptors are well-documented, further research is needed to establish definitive quantitative sensory data, such as odor and taste thresholds. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for the scientific investigation and application of this compound in various industrial and research settings. A comprehensive understanding of its sensory characteristics is paramount for its effective use in product development and formulation.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | C15H22O2 | CID 82511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 10276-85-4 [thegoodscentscompany.com]

- 4. Fragrance University [fragranceu.com]

- 5. swesiaq.se [swesiaq.se]

- 6. Flavor Contribution of Esters in Lager Beers and an Analysis of Their Flavor Thresholds [asbcnet.org]

- 7. Odor Detection Thresholds & References [leffingwell.com]

- 8. pfigueiredo.org [pfigueiredo.org]

- 9. Evaluation of Perceptual Interactions between Ester Aroma Components in Langjiu by GC-MS, GC-O, Sensory Analysis, and Vector Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 12. Taste Preference for Fatty Acids Is Mediated by GPR40 and GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

The Olfactory Profile of Benzyl Octanoate: A Technical Guide for Perfumery Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) octanoate (B1194180) is a significant aroma chemical in the perfumer's palette, valued for its unique and versatile olfactory characteristics. This technical guide provides an in-depth analysis of its scent profile, physicochemical properties, and application in perfumery. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in fragrance development and evaluation.

Benzyl octanoate, a benzyl ester of octanoic acid, is characterized by a complex aromatic profile that combines fruity and floral notes with fatty and herbal undertones.[1][2] Its multifaceted scent makes it a valuable component in a wide array of fragrance compositions, contributing to both the top and middle notes. This document will explore the detailed olfactory description, relevant physicochemical data, and established experimental protocols for the evaluation of this compound.

Olfactory Characteristics

The scent of this compound is predominantly described as having herbal, fatty, and fruity notes.[1][2] More nuanced descriptions often include facets of peach and pineapple.[1][2] Some sources also characterize its aroma as having a jasmine-like fruity-waxy quality with soft balsamic and coconut-fatty undertones, making it useful for imparting floral body and creamy fruit notes to a fragrance.

The overall odor profile can be summarized as:

-

Subtle Nuances: Waxy, Balsamic, Coconut

Due to its composition, this compound is classified as a flavor and fragrance agent.[2]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective use in fragrance formulations. These properties influence its volatility, stability, and compatibility with other ingredients.

| Property | Value | Reference |

| Molecular Formula | C15H22O2 | |

| Molecular Weight | 234.33 g/mol | [3] |

| Appearance | Colorless clear liquid (est.) | [2] |

| Specific Gravity | 0.960 to 0.966 @ 25°C | [2] |

| Refractive Index | 1.484 to 1.490 @ 20°C | [2] |

| Boiling Point | 310.00 to 311.00 °C @ 760.00 mm Hg | [2] |

| Vapor Pressure | 0.001 mmHg @ 25°C (est.) | [2] |

| Flash Point | 226.00 °F (107.78 °C) | [2] |

| Solubility | Soluble in alcohol; Insoluble in water | [2] |

| Water Solubility | 1.467 mg/L @ 25°C (est.) | [2] |

| logP (o/w) | 5.055 (est.) | [2] |

Odor Threshold

| Ester | Odor Detection Threshold (in water, ppb) |

| Ethyl Butyrate | 1 |

| Ethyl Hexanoate | 1 |

| Ethyl Valerate | 1.5 |

| Ethyl Heptanoate | 2.2 |

| Ethyl Propionate | 10 |

| Ethyl Octanoate | 15 |

| Ethyl Acetate | 5,000 |

| Ethyl Formate | 150,000 |

Application in Perfumery

This compound is a versatile ingredient used in a variety of fragrance applications. Its primary function in cosmetics is as a perfuming agent, enhancing the smell of a product and perfuming the skin. It is widely used in the creation of many perfumes. The International Fragrance Association (IFRA) recommends a usage level of up to 8.0% in the final fragrance concentrate.[2] Its potential uses are in creating fruity, herbal, tropical, and wine-like scent profiles.

Experimental Protocols

The evaluation of fragrance ingredients like this compound relies on standardized sensory and analytical methods. Below are detailed methodologies for key experiments.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines a standard method for the sensory evaluation of an aromatic compound by a trained panel.

-

Panelist Selection and Training:

-

A panel of 10-12 individuals is selected based on their ability to discriminate between different aromas and articulate their sensory experiences.[1]

-

Panelists undergo extensive training to develop a consensus on a specific vocabulary (lexicon) to describe the aroma attributes of the substance being tested.[1]

-

-

Lexicon Development:

-

Sample Preparation and Presentation:

-

Samples of this compound are prepared at a standardized concentration in a neutral solvent (e.g., ethanol).

-

Samples are presented to panelists in a controlled environment, typically in individual booths with controlled lighting and temperature, to minimize distractions.[1]

-

-

Evaluation and Data Collection:

Analytical Method: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds.[5][6]

-

Sample Preparation:

-

A solution of the fragrance oil containing this compound is prepared.

-

Volatile compounds are isolated using techniques such as headspace analysis or solid-phase microextraction (SPME).[5]

-

-

Gas Chromatographic Separation:

-

The isolated volatile compounds are injected into a gas chromatograph equipped with a suitable capillary column to separate the individual components based on their boiling points and polarity.[6]

-

-

Olfactometry and Detection:

-

Data Analysis:

-

The data from the chemical detector and the sensory evaluation are correlated to identify the specific compounds responsible for the different aroma notes.[7]

-

Safety and Toxicology

The safety profile of this compound is a critical consideration for its use in consumer products. While many sources indicate it is safe for use in foods and cosmetics, some data on related compounds suggest a need for careful handling and consideration of environmental impact.

Most reports (90 out of 91) indicate that this chemical does not meet GHS hazard criteria.[3] However, safety data for the structurally related compound, benzyl benzoate, indicates that it can be harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Given the structural similarities, a cautious approach is warranted.

| Endpoint | Finding | Reference |

| GHS Hazard Classification | Does not meet GHS hazard criteria for 98.9% of reports. | [3] |

| Oral Toxicity (Benzyl Benzoate) | Harmful if swallowed. LD50 (oral, rat): 1,500 mg/kg. | |

| Aquatic Toxicity (Benzyl Benzoate) | Very toxic to aquatic life. LC50 (Danio rerio, 96h): 2.32 mg/l. |

It is recommended to handle this compound in accordance with good industrial hygiene and safety practices.

Visualizations

Logical Relationship of this compound's Properties and Applications

Caption: Interplay of this compound's Properties and Use.

Experimental Workflow for Sensory and Analytical Evaluation

Caption: Workflow for this compound Olfactory Analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, 10276-85-4 [thegoodscentscompany.com]

- 3. This compound | C15H22O2 | CID 82511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Esters [leffingwell.com]

- 5. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide on the General Safety and Handling Precautions for Benzyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for benzyl (B1604629) octanoate (B1194180), a widely used fragrance and flavoring agent. The information is compiled from various safety data sheets and chemical suppliers to ensure a thorough understanding of its properties and associated handling protocols.

Chemical and Physical Properties

Benzyl octanoate is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C15H22O2 | [2] |

| Molecular Weight | 234.33 g/mol | [3] |

| CAS Number | 10276-85-4 | [2] |

| EC Number | 233-620-7 | [4] |

| Appearance | Colorless clear liquid | [5] |

| Boiling Point | 310.00 to 311.00 °C @ 760.00 mm Hg | [5] |

| Flash Point | 107.78 °C (226.00 °F) TCC | [6] |

| Specific Gravity | 0.96000 to 0.96600 @ 25.00 °C | [6] |

| Refractive Index | 1.48400 to 1.49000 @ 20.00 °C | [6] |

| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (estimated) | [5] |

| Water Solubility | 1.467 mg/L @ 25 °C (estimated) | [6] |

| logP (o/w) | 5.055 (estimated) | [6] |

Toxicological Data

According to the available safety data, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS).[4] It is considered safe for use in foods as a synthetic flavoring agent and in cosmetics.[2] However, detailed public toxicological studies with specific LD50 values for this compound are limited. One safety assessment for its component acid, octanoic acid, suggests it is not expected to be genotoxic.[7]

| Endpoint | Result | Reference |

| GHS Hazard Classification | Not a hazardous substance or mixture | [4] |

| Genotoxicity | Not expected to be genotoxic | [7] |

It is important to note that while generally considered safe, direct contact with the undiluted substance should be avoided.

Fire and Explosion Hazards

This compound is a combustible liquid with a relatively high flash point.

| Hazard Parameter | Value/Information | Reference |

| Flash Point | 107.78 °C (226.00 °F) | [2][6] |

| Suitable Extinguishing Media | Dry powder, Foam, Water spray, Carbon dioxide (CO2) | [4] |

| Specific Hazards | No specific hazards identified | [4] |

| Firefighter Protection | Use personal protective equipment. | [4] |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe working environment.

4.1. Safe Handling:

-

Ensure adequate ventilation, using local exhaust if necessary, to prevent the generation of vapor or mist.[4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Wash hands and face thoroughly after handling.[4]

-

Do not eat, drink, or smoke when using this product.[8]

4.2. Storage:

-

Keep containers tightly closed.

-

Store away from incompatible substances.[2]

-